2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-7-8-20-15(9-11)18-16(19-17(20)22)24-10-14(21)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDBIRKGUABMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Initial studies suggest that the compound may possess anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of specific signaling pathways associated with cell growth and survival.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against several bacterial strains. Its efficacy stems from its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic processes.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This positions it as a potential therapeutic candidate for inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial pathway involvement.
Case Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, showcasing its potential as an antibiotic alternative. The study highlighted its ability to disrupt bacterial membrane integrity.
Comparative Analysis with Related Compounds
A comparison of biological activities among structurally similar compounds can provide insights into structure-activity relationships (SAR). Below is a summarized table comparing key attributes:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one | High | High | High |
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Solubility: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to nonpolar analogs (e.g., benzylsulfanyl or chlorobenzylsulfanyl derivatives) .
Electronic Effects : Electron-withdrawing groups (e.g., bromopyridinyl in ) may enhance electrophilicity, whereas electron-donating methoxy groups could stabilize resonance structures .
Synthetic Flexibility : Suzuki coupling enables aryl/heteroaryl diversification at position 7 (e.g., bromopyridinyl in ), while alkylation is used for sulfanyl group introduction .
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., bromopyridinyl) exhibit higher melting points (230°C vs. 157°C for chloropyridinyl analogs) . The target compound’s melting point is unreported but expected to be moderate due to its balanced polarity.
- Reactivity: The sulfanyl group may participate in disulfide bond formation or thiol-exchange reactions, unlike amino or alkoxy derivatives .
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido-triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its potential anticancer properties, cytotoxic effects, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H16N4O2S
- Molecular Weight : 344.39 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido-triazines exhibit significant anticancer activity. The compound has shown promising results in various in vitro assays:
- Cytotoxicity Against Cancer Cell Lines : The compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and SW620 (colorectal cancer). Results indicated that the compound exhibits cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HCT116 | 20 |
| SW620 | 25 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may modulate key signaling pathways involved in cell survival and apoptosis, particularly those related to p53 and Bcl-2 family proteins .
Other Biological Activities
In addition to its anticancer properties, the compound has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the methoxy group is thought to enhance its lipophilicity, facilitating better interaction with microbial membranes.
- Enzyme Inhibition : The compound has also been screened for its ability to inhibit enzymes such as α-amylase and urease. Inhibitory activities were noted with certain derivatives showing higher potency compared to standard inhibitors like acarbose .
Case Studies
- Study on Antitumor Activity : Da Silva et al. conducted a study where they synthesized various thiazolidinone derivatives related to this pyrido-triazine structure. They found that compounds with similar scaffolds exhibited significant antitumor activity through decreased viability of glioblastoma multiforme cells .
- Pharmacological Screening : A systematic pharmacological screening revealed that derivatives of this compound showed selective toxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
